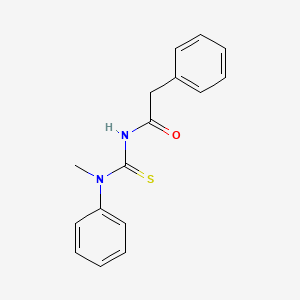
N-环丙基-2-(4-(1-甲基-1H-吡唑-4-磺酰胺基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
科学研究应用
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of sulfonamide-containing compounds and their interactions with biological targets.
Industrial Applications: The compound may find use in the development of new materials or as a precursor for other chemical syntheses.
作用机制
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is similar to the pyrazole nucleus in the given compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s suggested that similar compounds may act as activators of insect ryr , indicating a potential interaction with this receptor. The compound might bind to its target receptor and induce conformational changes, leading to altered receptor activity.
Biochemical Pathways
For instance, indole derivatives, which share a similar heterocyclic structure with the given compound, have been found to affect a wide range of biochemical pathways .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved through a palladium-catalyzed four-component coupling reaction involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide.
Introduction of the sulfonamide group: The sulfonamide moiety can be introduced by reacting the pyrazole derivative with a sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
相似化合物的比较
Similar Compounds
N-cyclopropyl-2-(4-(1H-pyrazole-4-sulfonamido)phenyl)acetamide: Lacks the methyl group on the pyrazole ring.
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-cyclopropyl-2-(4-(1-methyl-1H-pyrazole-4-sulfonamido)phenyl)acetamide is unique due to the presence of the cyclopropyl group, which can impart rigidity and influence the compound’s binding properties. The combination of the pyrazole ring and sulfonamide group also contributes to its distinct chemical and biological properties .
属性
IUPAC Name |
N-cyclopropyl-2-[4-[(1-methylpyrazol-4-yl)sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-19-10-14(9-16-19)23(21,22)18-13-4-2-11(3-5-13)8-15(20)17-12-6-7-12/h2-5,9-10,12,18H,6-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXINDGCENDUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
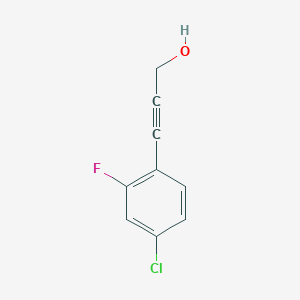
![3-(1-((3',4'-Dichloro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione](/img/structure/B2451132.png)
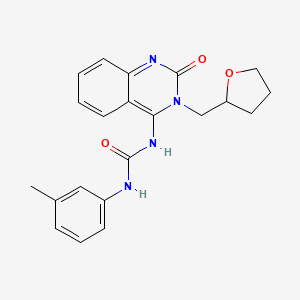
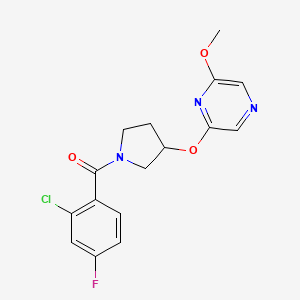
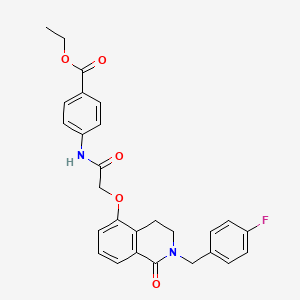
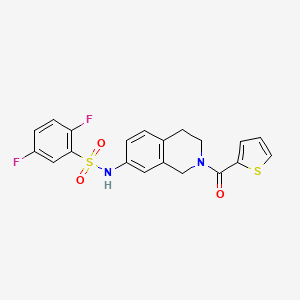
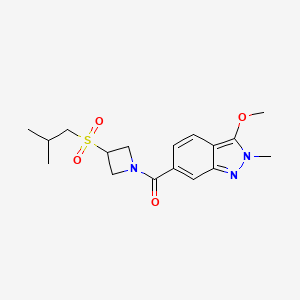
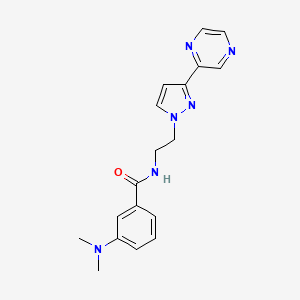
![4-Ethyl-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B2451148.png)
![16,19,19-trimethyl-3,9,14-triazapentacyclo[14.2.1.0^{2,15}.0^{4,13}.0^{5,10}]nonadeca-2(15),3,5,7,9,11,13-heptaene-1-carboxylic acid](/img/structure/B2451149.png)
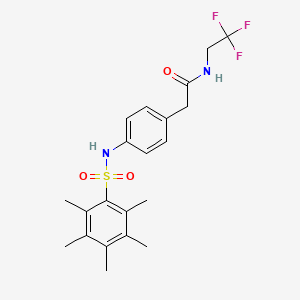
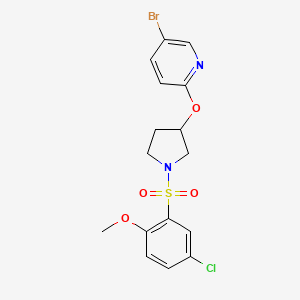
![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2451152.png)
